molecular formula C11H18N4O4 B13591108 1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2792161-65-8

1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13591108
CAS No.: 2792161-65-8
M. Wt: 270.29 g/mol
InChI Key: COVGRXRQBWTEDL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that features a triazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the triazole ring can produce various oxidized derivatives.

Scientific Research Applications

1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to reveal the free amine, which can then participate in various biochemical reactions. The triazole ring can interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxamide
  • 1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylate

Uniqueness

1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a triazole ring, a Boc protecting group, and a carboxylic acid functional group. This combination allows for versatile chemical modifications and applications in various fields of research and industry .

Properties

CAS No.

2792161-65-8

Molecular Formula

C11H18N4O4

Molecular Weight

270.29 g/mol

IUPAC Name

1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H18N4O4/c1-7(12-10(18)19-11(2,3)4)5-15-6-8(9(16)17)13-14-15/h6-7H,5H2,1-4H3,(H,12,18)(H,16,17)/t7-/m0/s1

InChI Key

COVGRXRQBWTEDL-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CN1C=C(N=N1)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CN1C=C(N=N1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.